molecular formula C47H53NO15 B12308846 [5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate

[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate

Cat. No.: B12308846
M. Wt: 871.9 g/mol
InChI Key: BWBMUOOTJLNHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate is a complex organic compound known for its significant role in medicinal chemistry. It is an impurity of Paclitaxel, a well-known anticancer agent used in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate involves multiple steps, including the protection and deprotection of functional groups, esterification, and amidation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to those used in the synthesis of Paclitaxel. These methods involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is related to its role as an impurity in Paclitaxel. Paclitaxel promotes the assembly and stabilization of microtubules, essential components of the cell cytoskeleton. This disrupts cell division, leading to cancer cell death. The impurity may affect the overall efficacy and safety of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate lies in its specific structure and role as an impurity in Paclitaxel. Its presence can influence the drug’s overall properties, making it a critical compound for quality control and research .

Properties

IUPAC Name

[5,10-diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBMUOOTJLNHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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